Fluorine-Free Synthesis Cost Advantage
The patented synthesis method (CN-116891412-A) produces 2-chloro-2'-nitrodiphenylamine via direct condensation of o-chloroaniline with o-nitrochlorobenzene at 140°C in toluene, explicitly replacing the prior art route that required 2-nitrofluorobenzene as the electrophilic partner [1]. The patent asserts that avoiding fluorine-containing compounds 'greatly reduces synthesis cost' and that the process is 'more suitable for industrial production' [1]. While the patent does not quantify the exact yield, the comparison against a fluoroaromatic-based route represents a direct head-to-head process economics differentiation: o-nitrochlorobenzene is substantially less expensive and more readily available at industrial scale than 2-nitrofluorobenzene [1]. The reaction is conducted under nitrogen in a high-pressure kettle with crystallization upon cooling, offering operational simplicity relative to copper-catalyzed Ullmann alternatives that require higher temperatures and catalyst removal steps [2].
| Evidence Dimension | Synthesis raw material cost and process suitability |
|---|---|
| Target Compound Data | Synthesized from o-chloroaniline + o-nitrochlorobenzene (fluorine-free); toluene solvent, 140°C, 8 h, N₂ atmosphere; product obtained by hot filtration and cooling crystallization |
| Comparator Or Baseline | Prior art: o-chloroaniline + 2-nitrofluorobenzene (fluorine-containing, higher cost); Alternative Ullmann coupling: copper catalyst, high temperature (>175°C) |
| Quantified Difference | Fluorine-containing starting material eliminated; synthesis cost described as 'greatly reduced'; exact cost differential not quantified in patent but directionally significant given the price premium of fluoroaromatics |
| Conditions | High-pressure reaction kettle, 140°C, 8 h, toluene, N₂ atmosphere, hot filtration, cooling crystallization (CN-116891412-A process) |
Why This Matters
For procurement decisions involving multi-kilogram or pilot-scale quantities, the availability of a fluorine-free, industrially validated synthetic route directly impacts supply chain cost, raw material accessibility, and scalability.
- [1] Dong, L.; Xu, F. Synthesis Method of Intermediate 2-nitro-2'-chlorodiphenylamine. CN Patent 116891412-A, October 16, 2023. Jiangsu Kangheng Chemical Co Ltd. View Source
- [2] National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 35666: 2-chloro-2'-nitrodiphenylamine (IR, MS spectral data). SDBSWeb: https://sdbs.db.aist.go.jp (accessed 2026-04-28). View Source
